molecular formula C7H2ClF5O B12956444 1-Chloro-2,4-difluoro-5-(trifluoromethoxy)benzene

1-Chloro-2,4-difluoro-5-(trifluoromethoxy)benzene

Cat. No.: B12956444
M. Wt: 232.53 g/mol
InChI Key: PFLKEQFCEJRNCX-UHFFFAOYSA-N
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Description

1-Chloro-2,4-difluoro-5-(trifluoromethoxy)benzene is an aromatic compound characterized by the presence of chlorine, fluorine, and trifluoromethoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often involve the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and nucleophilic substitution reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2,4-difluoro-5-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted benzene derivative .

Scientific Research Applications

1-Chloro-2,4-difluoro-5-(trifluoromethoxy)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Chloro-2,4-difluoro-5-(trifluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Chloro-2,4-difluoro-5-(trifluoromethoxy)benzene is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties, such as increased lipophilicity and stability. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C7H2ClF5O

Molecular Weight

232.53 g/mol

IUPAC Name

1-chloro-2,4-difluoro-5-(trifluoromethoxy)benzene

InChI

InChI=1S/C7H2ClF5O/c8-3-1-6(14-7(11,12)13)5(10)2-4(3)9/h1-2H

InChI Key

PFLKEQFCEJRNCX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)F)F)OC(F)(F)F

Origin of Product

United States

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